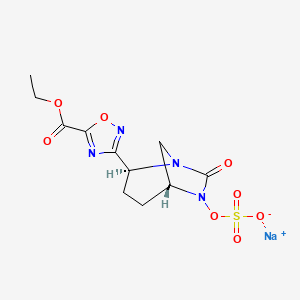
Antibacterial agent 56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 56 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its ability to inhibit the growth of various bacterial strains, making it a valuable asset in the fight against bacterial infections. This compound is particularly effective against drug-resistant bacteria, which are a growing concern in the medical community.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 56 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction. This is followed by various functional group modifications to enhance its antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 56 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Scientific Research Applications
Antibacterial agent 56 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial agent 56 involves targeting bacterial DNA and its associated processes. It interferes with bacterial DNA replication and transcription, leading to the inhibition of bacterial growth and multiplication. The compound also disrupts bacterial cell wall synthesis, further enhancing its antibacterial effects. Molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Comparison with Similar Compounds
Antibacterial agent 56 is unique in its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:
Quinolones: Known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Benzothiazole derivatives: Exhibit antibacterial activity by targeting various bacterial enzymes.
GyrB inhibitors: Target the ATP-dependent bacterial GyrB enzyme, crucial for DNA topology maintenance.
Compared to these compounds, this compound offers a unique combination of broad-spectrum activity and effectiveness against resistant strains, making it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C11H13N4NaO8S |
|---|---|
Molecular Weight |
384.30 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-(5-ethoxycarbonyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C11H14N4O8S.Na/c1-2-21-10(16)9-12-8(13-22-9)7-4-3-6-5-14(7)11(17)15(6)23-24(18,19)20;/h6-7H,2-5H2,1H3,(H,18,19,20);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI Key |
OIFKKXUCNTVCSO-HHQFNNIRSA-M |
Isomeric SMILES |
CCOC(=O)C1=NC(=NO1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















